2,3-Pyridinedicarboxylic acid dimethyl ester
Overview
Description
2,3-Pyridinedicarboxylic acid dimethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17026. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Quinolinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Pharmacokinetics
172), density (12±01 g/cm3), and boiling point (2623±200 °C at 760 mmHg) can influence its pharmacokinetic behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimethyl pyridine-2,3-dicarboxylate. For instance, the compound’s stability can be affected by temperature and light exposure. It is recommended to store the compound in a cool place, with the container kept tightly closed in a dry and well-ventilated place .
Properties
IUPAC Name |
dimethyl pyridine-2,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-13-8(11)6-4-3-5-10-7(6)9(12)14-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGIBCYHQZTFQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209234 | |
Record name | Methylquinolinic acid, 2,3-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
605-38-9 | |
Record name | 2,3-Dimethyl 2,3-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=605-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylquinolinic acid, 2,3-dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl quinolinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methylquinolinic acid, 2,3-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Pyridinedicarboxylic acid, 2,3-dimethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.514 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-BIS(METHOXYCARBONYL)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72P05L7R5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes dimethyl pyridine-2,3-dicarboxylate valuable in total synthesis?
A: Dimethyl pyridine-2,3-dicarboxylate serves as a crucial starting material for synthesizing various Lycopodium alkaloids, including lycopodine, clavoloine, and annofoline []. These alkaloids exhibit diverse biological activities, making them attractive targets for drug discovery. The compound's structure allows for efficient elaboration into the complex frameworks of these natural products.
Q2: Can you provide an example of a specific synthetic route using this compound?
A: Researchers have successfully synthesized several Lycopodium alkaloids by utilizing dimethyl pyridine-2,3-dicarboxylate as a starting point and building upon a previously prepared hydrojulolidine intermediate []. This approach highlights the compound's utility in constructing complex molecular architectures found in natural products.
Q3: Has dimethyl pyridine-2,3-dicarboxylate been used in developing any specific pharmaceutical compounds?
A: While the provided research doesn't directly discuss specific pharmaceutical applications, it highlights a chemo-enzymatic route to (S,S)-2,8-diazabicyclo[4.3.0]nonane, a key chiral intermediate for synthesizing Moxifloxacin []. This route involves reducing dimethyl pyridine-2,3-dicarboxylate to cis-(±)-Dimethylpiperidine-2,3-dicarboxylate using Pd/C and acetic acid under hydrogen atmosphere at room temperature. This intermediate then undergoes further transformations to yield the desired chiral building block for Moxifloxacin.
Q4: Are there any unexpected reactions observed with dimethyl pyridine-2,3-dicarboxylate?
A: Interestingly, research has shown that treating dimethyl pyridine-2,3-dicarboxylate with sodium borohydride doesn't yield the expected reduction product. Instead, it leads to the formation of 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one []. This unexpected outcome highlights the importance of carefully considering reaction conditions and potential side reactions when working with this compound.
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